Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate is a chemical compound with the molecular formula C6H12BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation reactions.
Substituted Boron Compounds: Formed from nucleophilic substitution.
Scientific Research Applications
Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate involves the formation of a boron-carbon bond, which is crucial in many organic reactions. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring the boron group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium [2-(Boc-amino)ethyl]trifluoroborate: Another boron-containing compound used in similar reactions.
Potassium [tert-butoxycarbonylamino]methyltrifluoroborate: Shares similar reactivity and applications.
Uniqueness
Potassium (3-(n-boc-amino)cyclobutyl)methyltrifluoroborate is unique due to its specific structure, which provides enhanced stability and reactivity in certain organic reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-8-4-7(5-8)6-11(12,13)14;/h7-8H,4-6H2,1-3H3,(H,15,16);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTVMGLMSUNZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.